molecular formula C24H26N2O6 B1376386 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid CAS No. 1380327-51-4

1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid

Cat. No.: B1376386
CAS No.: 1380327-51-4
M. Wt: 438.5 g/mol
InChI Key: SOWFLOZLSQWFTE-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid is a complex organic compound often used in synthetic chemistry. This compound features a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it particularly useful in peptide synthesis and other organic synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidine derivatives.

    Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are introduced to protect the amino and carboxyl groups, respectively. This is usually done using reagents like di-tert-butyl dicarbonate (Boc2O) for Boc protection and Fmoc chloride for Fmoc protection.

    Final Coupling: The protected azetidine is then coupled with other intermediates to form the final compound. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the azetidine ring and protected intermediates.

    Automated Coupling Reactions: Use of automated peptide synthesizers to introduce protecting groups and couple intermediates efficiently.

    Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of Boc and Fmoc groups under acidic or basic conditions.

    Substitution Reactions: Nucleophilic substitution reactions where the azetidine ring can be modified.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

    Deprotected Azetidine: Resulting from the removal of protecting groups.

    Substituted Azetidine Derivatives: Formed through nucleophilic substitution.

    Peptide Conjugates: Formed through coupling reactions with other peptides or amino acids.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

    Medicinal Chemistry: Employed in the design and synthesis of novel pharmaceuticals.

    Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.

    Material Science: Investigated for its potential in creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid primarily involves its role as a protected amino acid derivative. The protecting groups (Boc and Fmoc) prevent unwanted side reactions during peptide synthesis. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of larger peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of an azetidine ring.

    N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid derivative.

Uniqueness

1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid is unique due to its azetidine ring, which imparts distinct steric and electronic properties compared to other amino acid derivatives. This uniqueness makes it valuable in the synthesis of peptides with specific conformational and functional properties.

This compound’s versatility and protective groups make it a crucial tool in modern synthetic chemistry, particularly in the field of peptide synthesis.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-23(2,3)32-22(30)26-13-24(14-26,20(27)28)25-21(29)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWFLOZLSQWFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380327-51-4
Record name 1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A round bottomed flask was charged with 3-amino-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (prepared according the procedure described in Synthesis 1991, 783-784.) (2.464 mmol), sodium carbonate (1.3 g, 12.32 mmol), a stir bar and water (70 mL). (9H-fluoren-9-yl)methyl carbonochloridate (1.9 g, 7.39 mmol) in 1,4-dioxane (50 mL) was added and the milky solution was stirred overnight at rt. The next day the reaction was poured into a separatory funnel and the aqueous solution washed with diethyl ether (repeated twice) (organic phases were discarded at this stage). The aqueous phase was acidified to pH 2-3 with 1 M HCl (a precipitate was formed) and the product was extracted with EtOAc (repeated 3 times). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to dryness. The solid was used without purification in the next step. LRMS (M+Na)+: 461 m/z.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
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1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
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1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
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1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
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1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
Reactant of Route 6
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid

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